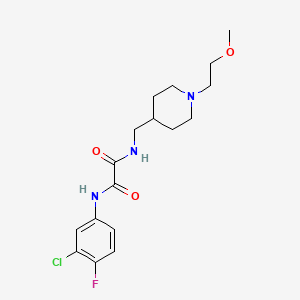

![molecular formula C7H4BrFN2O2S B2682934 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride CAS No. 2138133-25-0](/img/structure/B2682934.png)

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

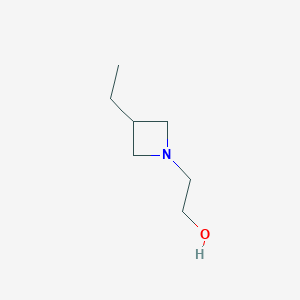

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2138133-25-0 . It has a molecular weight of 279.09 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was obtained by a one-step substitution reaction . The method used in this paper is based on triethylamine and carried out under the condition of catalyst 4-dimethylaminopyridine (DMAP) .Molecular Structure Analysis

The molecular structure of this compound consists of fused six-membered pyridine and five-membered pyrrole rings forming the aza-indole skeleton . The planes fitted through the atoms of both rings form a dihedral angle .Wissenschaftliche Forschungsanwendungen

Chemosensing Applications

One significant application of related sulfonyl fluoride compounds involves the development of chemosensors. For instance, compounds like pyreno[2,1-b]pyrrole have shown excellent selectivity and sensitivity for detecting fluoride ions. They exploit hydrogen bonding with fluoride ions, resulting in remarkable colorimetric and fluorescent changes useful for real-time and on-site applications. This demonstrates the potential of using sulfonyl fluoride derivatives in environmental monitoring and analytical chemistry for ion detection (Lin et al., 2007).

Synthetic Chemistry

In synthetic chemistry, derivatives of sulfonyl fluorides, such as α-halo-1,3-dienylsulfonyl fluorides, have been developed through pyrrolidine-mediated Knoevenagel-type reactions. These compounds serve as versatile building blocks in SuFEx click chemistry, Suzuki, and Sonogashira reactions, underlining their utility in constructing highly functionalized molecules for drug discovery (Zhang et al., 2020).

SuFEx Click Chemistry

Sulfonyl fluoride-based reagents, including 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), are highlighted for their role in SuFEx click chemistry. These reagents enable the regioselective synthesis of functionalized molecules, such as isoxazoles, with sulfonyl fluoride moieties. The unique properties of these reagents, including their ability to act as tris-electrophiles, facilitate the development of a rich library of compounds for potential pharmaceutical applications (Leng & Qin, 2018).

Medicinal Chemistry

The versatility of sulfonyl fluorides extends to medicinal chemistry, where they serve as key intermediates in the synthesis of heterocyclic sulfonyl chlorides, fluorides, and sulfonamides. A parallel medicinal chemistry protocol demonstrates the efficient synthesis of pyrazole-4-sulfonamides, showcasing the compound's role in generating pharmacologically relevant molecules (Tucker et al., 2015).

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential in cancer therapy, given the reported activities of similar compounds against FGFR1, 2, and 3 . Additionally, its use as an intermediate in the synthesis of various derivatives presents opportunities for the development of new compounds .

Eigenschaften

IUPAC Name |

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2O2S/c8-4-1-5-6(14(9,12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHXQAYBSISIGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)S(=O)(=O)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

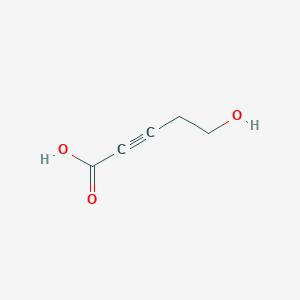

![(E)-2-methoxyethyl 5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2682851.png)

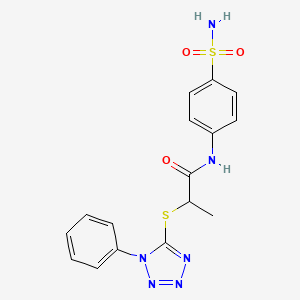

![8-(3-methoxypropyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2682855.png)

![3,5-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2682863.png)

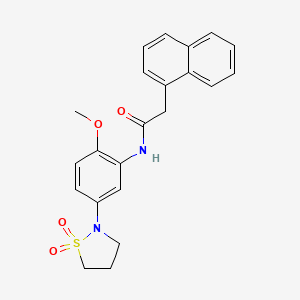

![3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid](/img/structure/B2682865.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2682866.png)

![2-(1H-pyrazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2682868.png)

![6-Phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2682873.png)

![5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2682874.png)